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# Propargyl-PEG24-amine: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Propargyl-PEG24-amine	
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**Propargyl-PEG24-amine** is a high-purity, heterobifunctional polyethylene glycol (PEG) linker used extensively in biomedical research and drug development. Its structure features a terminal propargyl group (an alkyne) and a primary amine, separated by a 24-unit PEG spacer. This configuration allows for sequential or orthogonal conjugation to different molecules, making it a versatile tool for creating complex bioconjugates, developing antibody-drug conjugates (ADCs), and synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The long, hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic profile of therapeutic molecules.[2][4]

#### **Core Molecular Data**

The fundamental properties of **Propargyl-PEG24-amine** are summarized below. These values are consistent across various suppliers.



Property	Value	Source
Molecular Formula	C51H101NO24	[1][4][5][6]
Molecular Weight	1112.35 g/mol	[5][6]
Alternate MW Value	1112.34 g/mol	[1][2]
Purity	>95%	[5]
CAS Number	956348-61-1	[2][4]

## **Experimental Applications and Protocols**

**Propargyl-PEG24-amine**'s dual functionality is key to its utility. The primary amine group readily reacts with activated esters (like NHS esters), carboxylic acids, or aldehydes, while the terminal alkyne is reserved for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][4][6] This allows for a highly specific and efficient ligation to molecules bearing an azide group.

### **General Experimental Workflow: PROTAC Synthesis**

One of the primary applications for this linker is in the synthesis of PROTACs. A PROTAC is a chimeric molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The synthesis involves a two-step conjugation.

Step 1: Amide Coupling (Amine Reaction)

- Activation: A ligand for the target protein, containing a carboxylic acid, is activated using a coupling agent like HATU or by converting it to an NHS ester.
- Conjugation: The activated ligand is reacted with the amine group of **Propargyl-PEG24-amine** in an appropriate aprotic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA).
- Purification: The resulting alkyne-functionalized ligand is purified, typically using reversephase HPLC.

Step 2: Click Chemistry (Alkyne Reaction)



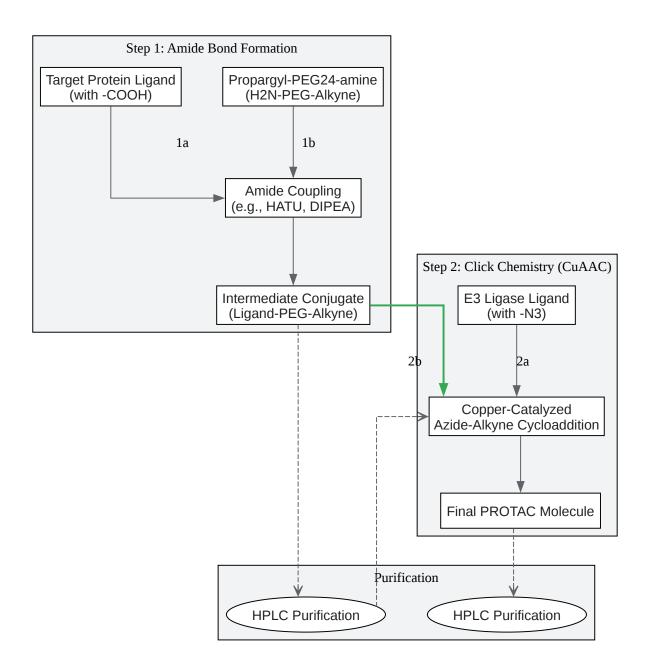




- Preparation: The purified, alkyne-bearing intermediate is dissolved in a suitable solvent system (e.g., a mixture of t-butanol and water).
- Ligation: An azide-containing E3 ligase ligand is added to the solution, followed by a copper (I) catalyst (often generated in situ from CuSO<sub>4</sub> with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).
- Reaction: The mixture is stirred, often at room temperature, until the reaction is complete, as monitored by LC-MS.
- Final Purification: The final PROTAC conjugate is purified via reverse-phase HPLC to yield the high-purity product.

This workflow is conceptually illustrated in the diagram below.





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Caption: Conceptual workflow for PROTAC synthesis using **Propargyl-PEG24-amine**.

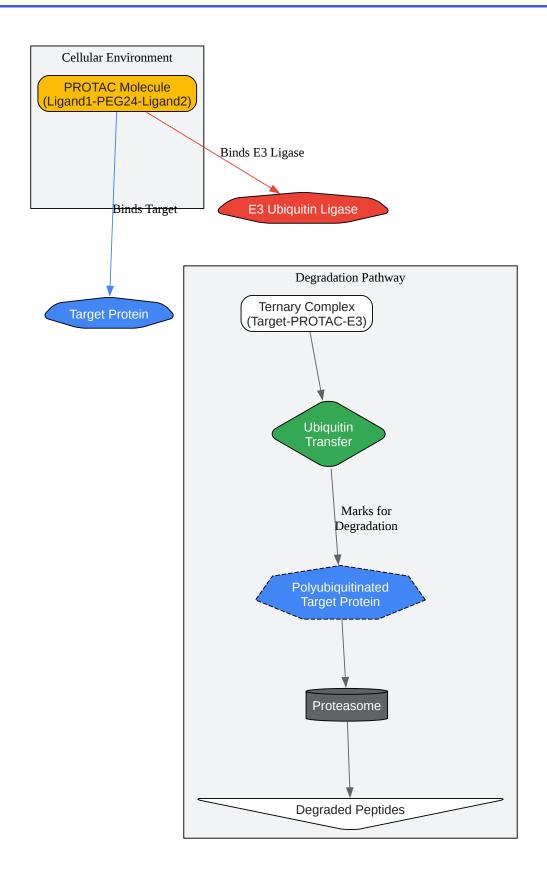




## **Signaling Pathway Context: PROTAC Mechanism of** Action

Once synthesized, the PROTAC molecule can be introduced to a cellular system. The linker's role is to bridge the target protein and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The PEG24 linker provides the necessary length and flexibility to facilitate the optimal orientation of this complex.





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Caption: Mechanism of action for a PROTAC utilizing a PEG24 linker.



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